1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid
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Overview
Description
1-(hydroxymethyl)-2-oxabicyclo[311]heptane-4-carboxylic acid is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid can be achieved through several methods. One common approach involves the [4+2] cycloaddition reaction of α′-ethoxycarbonyl cyclopentenones with nitroolefins under organocatalytic conditions . This method provides high enantioselectivity and yields under mild conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned cycloaddition reaction. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The oxirane ring can be reduced to a diol.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 1-(carboxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid.
Reduction: 1-(hydroxymethyl)-2,3-dihydroxybicyclo[3.1.1]heptane-4-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutics.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share a similar bicyclic structure but differ in the arrangement of the rings and functional groups.
Bicyclo[3.3.1]nonane derivatives: These compounds have a larger bicyclic structure and are used in different applications.
Uniqueness
1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid is unique due to its oxirane ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
2648957-82-6 |
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Molecular Formula |
C8H12O4 |
Molecular Weight |
172.2 |
Purity |
95 |
Origin of Product |
United States |
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